molecular formula C14H11Br2N3O2S B254586 1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea

1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea

Cat. No. B254586
M. Wt: 445.1 g/mol
InChI Key: WLXQJDAWKDOXMG-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea, also known as DBTC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBTC is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of 1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea has been shown to inhibit the activity of various enzymes and proteins that are involved in cell proliferation and survival, including tyrosine kinases, cyclooxygenase-2, and nuclear factor kappa B.
Biochemical and Physiological Effects:
1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea has also been shown to have anti-inflammatory properties, and to inhibit the production of various pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. However, 1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea also has some limitations, including its toxicity at high concentrations and its potential to interact with other compounds in complex biological systems.

Future Directions

There are several future directions for research on 1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea, including the investigation of its potential applications in the treatment of various diseases, the optimization of its synthesis and purification methods, and the elucidation of its mechanism of action. Additionally, the development of new derivatives of 1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea may lead to the discovery of more potent and selective compounds for use in scientific research.

Synthesis Methods

1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea can be synthesized through various methods, including the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with thiourea in the presence of a base, or the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with methylamine and thiourea. The synthesis of 1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea has been optimized to improve yield and purity, and various analytical techniques have been used to confirm the identity and purity of the compound.

Scientific Research Applications

1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. 1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea has also been investigated for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea

Molecular Formula

C14H11Br2N3O2S

Molecular Weight

445.1 g/mol

IUPAC Name

1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea

InChI

InChI=1S/C14H11Br2N3O2S/c15-10-6-8(12(20)11(16)13(10)21)7-17-19-14(22)18-9-4-2-1-3-5-9/h1-7,17,21H,(H2,18,19,22)/b8-7-

InChI Key

WLXQJDAWKDOXMG-FPLPWBNLSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)NN/C=C\2/C=C(C(=C(C2=O)Br)O)Br

SMILES

C1=CC=C(C=C1)NC(=S)NNC=C2C=C(C(=C(C2=O)Br)O)Br

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC=C2C=C(C(=C(C2=O)Br)O)Br

Origin of Product

United States

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